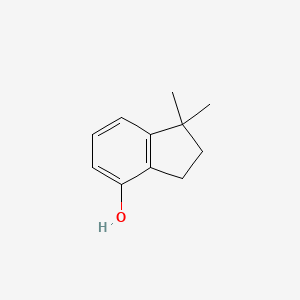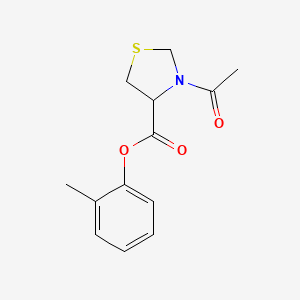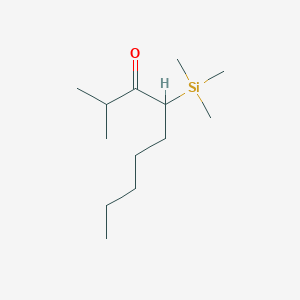
2-Methyl-4-(trimethylsilyl)nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(trimethylsilyl)nonan-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a nonanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trimethylsilyl)nonan-3-one typically involves the introduction of the trimethylsilyl group to a suitable precursor. One common method is the reaction of a nonanone derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(trimethylsilyl)nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Methyl-4-(trimethylsilyl)nonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor or intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(trimethylsilyl)nonan-3-one involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Pathways involved may include enzymatic catalysis or receptor-mediated signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-(trimethylsilyl)butan-3-one
- 2-Methyl-4-(trimethylsilyl)hexan-3-one
- 2-Methyl-4-(trimethylsilyl)octan-3-one
Uniqueness
2-Methyl-4-(trimethylsilyl)nonan-3-one is unique due to its specific chain length and the position of the trimethylsilyl group. This structural feature can result in distinct reactivity and properties compared to similar compounds with different chain lengths or substitution patterns.
Propriétés
Numéro CAS |
91356-95-5 |
|---|---|
Formule moléculaire |
C13H28OSi |
Poids moléculaire |
228.45 g/mol |
Nom IUPAC |
2-methyl-4-trimethylsilylnonan-3-one |
InChI |
InChI=1S/C13H28OSi/c1-7-8-9-10-12(15(4,5)6)13(14)11(2)3/h11-12H,7-10H2,1-6H3 |
Clé InChI |
ICJZFWDLXPWBTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)C(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
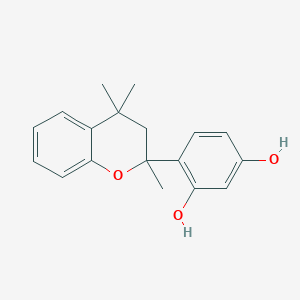
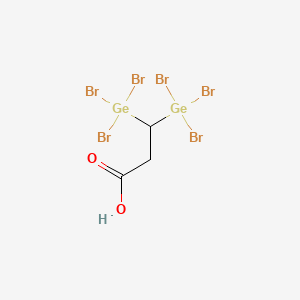

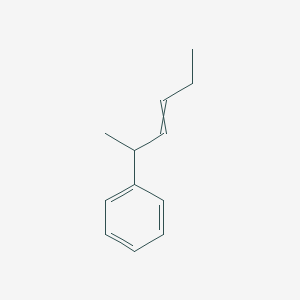

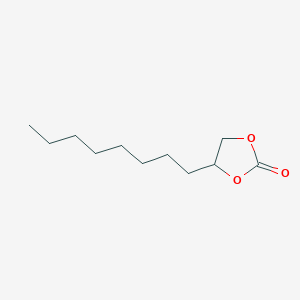
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)

